molecular formula C16H15ClO4 B14687240 Diethyl 2-chloroazulene-1,3-dicarboxylate CAS No. 36044-40-3

Diethyl 2-chloroazulene-1,3-dicarboxylate

Cat. No.: B14687240
CAS No.: 36044-40-3
M. Wt: 306.74 g/mol
InChI Key: SYHKOSYNMHYLPX-UHFFFAOYSA-N
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Description

Diethyl 2-chloroazulene-1,3-dicarboxylate is a chemical compound belonging to the azulene family, characterized by its unique blue color and aromatic properties. Azulenes are non-benzenoid aromatic hydrocarbons, and their derivatives have been studied for various applications in organic chemistry due to their interesting electronic and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-chloroazulene-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of diethyl azulene-1,3-dicarboxylate with chlorinating agents. For example, the compound can be prepared by reacting diethyl azulene-1,3-dicarboxylate with thionyl chloride (SOCl₂) under reflux conditions . Another method involves the use of phosphorus pentachloride (PCl₅) as the chlorinating agent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.

Scientific Research Applications

Diethyl 2-chloroazulene-1,3-dicarboxylate has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 2-chloroazulene-1,3-dicarboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom at the 2-position is susceptible to nucleophilic attack, leading to substitution reactions. The conjugated system of the azulene ring allows for various addition and oxidation reactions, which can modify the electronic properties of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-chloroazulene-1,3-dicarboxylate is unique due to the presence of the chlorine atom, which enhances its reactivity towards nucleophiles and allows for the synthesis of a wide range of substituted azulene derivatives. This makes it a valuable intermediate in organic synthesis and materials science .

Properties

CAS No.

36044-40-3

Molecular Formula

C16H15ClO4

Molecular Weight

306.74 g/mol

IUPAC Name

diethyl 2-chloroazulene-1,3-dicarboxylate

InChI

InChI=1S/C16H15ClO4/c1-3-20-15(18)12-10-8-6-5-7-9-11(10)13(14(12)17)16(19)21-4-2/h5-9H,3-4H2,1-2H3

InChI Key

SYHKOSYNMHYLPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC=CC=C2C(=C1Cl)C(=O)OCC

Origin of Product

United States

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